
4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid
Overview
Description
4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid is a chemical compound with the molecular formula C10H12FNO4S It is characterized by the presence of a fluorine atom, a morpholine ring, and a sulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid typically involves multiple steps. One common method starts with the fluorination of a suitable benzoic acid derivative, followed by the introduction of the morpholine-4-sulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Enzyme Inhibition
4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid has been studied as a potential inhibitor of various enzymes. One notable application is its role as an inhibitor of autotaxin, an enzyme implicated in cancer metastasis and inflammation.
Case Study: Autotaxin Inhibition
A study reported that derivatives of this compound exhibited significant inhibitory activity against autotaxin, with IC50 values ranging from 9 nM to 84 nM. These inhibitors demonstrated the ability to reduce chemotherapeutic resistance in breast cancer stem-like cells and inhibit melanoma cell invasion in vitro .
Compound | IC50 (nM) | Effect |
---|---|---|
3b | ~9 | Potent ATX inhibitor |
3a | ~32 | Moderate ATX inhibition |
14 | ~35 | Effective against melanoma |
Neuropharmacology
This compound has shown promise in neuropharmacological applications, particularly as a selective inhibitor of sodium-potassium-chloride cotransporter 1 (NKCC1). This transporter plays a critical role in neuronal function and is linked to various neurological disorders.
Case Study: NKCC1 Inhibition
Research highlighted the compound's efficacy in mouse models for conditions such as autism and other neurodevelopmental disorders. The selective inhibition of NKCC1 was associated with improved outcomes in these models, suggesting potential therapeutic applications for neurological conditions characterized by altered ion homeostasis .
Proteomics Research
This compound is utilized in proteomics research, particularly for studying protein interactions and modifications. Its sulfonamide group enhances binding affinity to target proteins, making it a valuable tool for biochemical assays .
Anti-Cancer Research
The compound has been explored for its anti-cancer properties, particularly as an eIF4E inhibitor. Inhibiting eIF4E can disrupt cancer cell proliferation and survival pathways, making this compound a candidate for further development in oncology .
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Pathway | IC50 Value (nM) | References |
---|---|---|---|
Autotaxin Inhibition | Autotaxin | ~9 | |
NKCC1 Inhibition | Sodium-Potassium-Chloride Cotransporter 1 | Not specified | |
eIF4E Inhibition | eIF4E | Not specified |
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of trifluoromethyl group | Increased potency |
Alteration of side chain length | Variable effects on solubility |
Sulfonamide modification | Enhanced binding affinity |
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and the sulfonyl group can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(morpholine-4-sulfonyl)aniline
- 4-Fluoro-3-(morpholine-4-sulfonyl)phenylboronic acid
Uniqueness
4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications.
Biological Activity
4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target pathways, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H12FNO5S
- Molecular Weight : 289.28 g/mol
The compound features a fluorine atom and a morpholine sulfonyl group, which significantly influence its biochemical interactions.
Target of Action
Research indicates that this compound may interact with various kinases, particularly p70S6Kβ (S6K2), which plays a crucial role in the mTOR signaling pathway. This pathway is essential for regulating cell growth and protein synthesis.
Mode of Action
The interaction with p70S6Kβ suggests that this compound could inhibit kinase activity, leading to a decrease in protein synthesis. This inhibition may result in altered cellular proliferation and growth dynamics, potentially impacting cancerous cells or other rapidly dividing cells.
Antitumor Activity
Studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, the inhibition of the mTOR pathway has been linked to reduced tumor growth in various cancer models. The potential for this compound to act as an antitumor agent warrants further investigation through in vitro and in vivo studies.
Neuroprotective Effects
The compound's ability to modulate chloride ion transport through NKCC1 inhibition has implications for neuroprotection. In models of neurodevelopmental disorders, such as autism and Down syndrome, selective inhibition of NKCC1 has shown promise in restoring normal neuronal function .
In Vitro Studies
In vitro assays have demonstrated that derivatives of benzoic acids with morpholine sulfonyl groups exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against breast and colon cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 5.2 |
HT-29 (Colon) | 7.8 | |
A549 (Lung) | 10.5 |
In Vivo Studies
In vivo studies using mouse models have indicated that treatment with related compounds can lead to significant tumor regression and improved survival rates. The specific effects of this compound require further exploration but suggest a potential therapeutic role in oncology.
Properties
IUPAC Name |
4-fluoro-3-morpholin-4-ylsulfonylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBCMQAOJDGANI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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